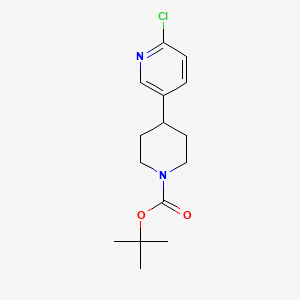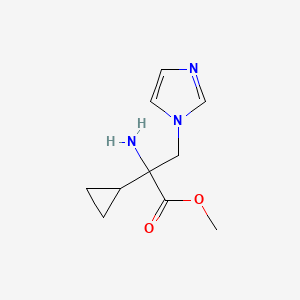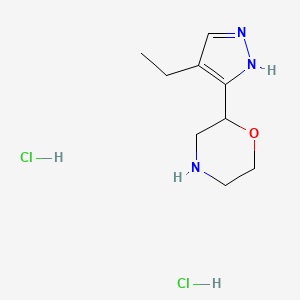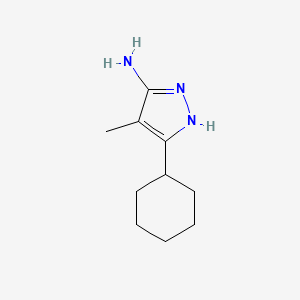![molecular formula C7H8N4 B13623424 1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical properties and biological activities to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine typically involves the reaction of pyrazole derivatives with pyridine derivatives. One common method includes the treatment of diphenylhydrazone and pyridine with iodine, which was first reported by Ortoleva in 1908 . Another widely used strategy involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms within the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to various alkylated or arylated derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
1H-Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with a different ring fusion pattern.
1H-Pyrazolo[4,3-c]pyridines: Similar to the above but with variations in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylpyrazolo[4,3-b]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,8H2,1H3 |
InChI Key |
PVIBODFCHSCKGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)N=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


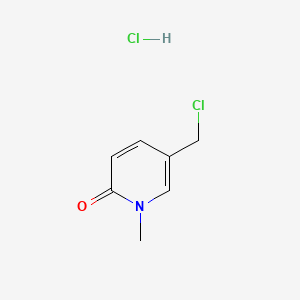


![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
